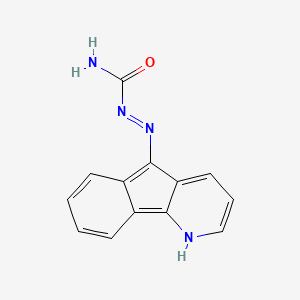

4-Azafluoren-9-one semicarbazone

Description

Structure

3D Structure

Properties

CAS No. |

110576-19-7 |

|---|---|

Molecular Formula |

C13H10N4O |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

1H-indeno[1,2-b]pyridin-5-yliminourea |

InChI |

InChI=1S/C13H10N4O/c14-13(18)17-16-12-9-5-2-1-4-8(9)11-10(12)6-3-7-15-11/h1-7,15H,(H2,14,18) |

InChI Key |

MZQDDITUOSGYOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=CC=CN3)C(=C2C=C1)N=NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Azafluoren 9 One Semicarbazone

Conventional Synthetic Routes to Semicarbazones and Analogues

The traditional synthesis of semicarbazones, including the 4-azafluoren-9-one analogue, is primarily rooted in classic condensation chemistry. These methods are well-established, providing reliable pathways to the target compound and its related structures.

Schiff Base Condensation Reactions with Azafluorenones

The most fundamental and widely used method for preparing semicarbazones is the Schiff base condensation reaction. science.gov This reaction involves the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration to form an imine, or in this specific case, a semicarbazone. ijacskros.com

The synthesis of 4-Azafluoren-9-one semicarbazone follows this classic pathway, where 4-azafluoren-9-one is treated with semicarbazide (B1199961), often in the form of its hydrochloride salt. nih.gov The reaction mechanism begins with the attack of the primary amine group of semicarbazide on the electrophilic carbonyl carbon of the 4-azafluoren-9-one. This forms an unstable intermediate known as a carbinolamine. ijacskros.com Subsequent acid- or base-catalyzed elimination of a water molecule from the carbinolamine yields the stable C=N double bond of the semicarbazone. ajchem-b.com The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. nih.govajchem-b.com

Catalytic Approaches in Iminourea Formation

To enhance the rate and efficiency of semicarbazone formation (iminourea formation), various catalysts are often employed. The condensation reaction can be catalyzed by either acids or bases. ajchem-b.com Acid catalysts, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), work by protonating the carbonyl oxygen of the azafluorenone, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the semicarbazide. nih.gov

Research on the analogous synthesis of fluoren-9-one thiosemicarbazones demonstrated the effectiveness of different acid catalysts. ujpronline.com In that study, glacial acetic acid (GAA) was found to provide the highest yields compared to stronger, more aqueous acids like HCl and H₂SO₄. ujpronline.com This suggests that milder, less aqueous acidic conditions may be optimal for this type of condensation. The use of a catalyst is a common strategy to drive the reaction towards completion, often resulting in improved yields and shorter reaction times. ujpronline.com

| Target Molecule | Catalyst | Yield (%) |

|---|---|---|

| Fluoren-9-one thiosemicarbazone | Glacial Acetic Acid (GAA) | 89% |

| Fluoren-9-one 2-methyl-3-thiosemicarbazone | Glacial Acetic Acid (GAA) | 77% |

| Fluoren-9-one 4-methyl-3-thiosemicarbazone | Glacial Acetic Acid (GAA) | 91% |

| Fluoren-9-one 4-phenyl-3-thiosemicarbazone | Glacial Acetic Acid (GAA) | 96% |

Innovations in Green Synthetic Chemistry for this compound Derivatives

Solvent-Free and Ball-Milling Synthetic Protocols

A significant advancement in green synthesis is the adoption of solvent-free reaction conditions. rsc.orgresearchgate.net One such technique is mechanochemistry, specifically ball-milling, which involves the grinding of solid reactants together in the absence of a solvent. researchgate.netmdpi.com This method uses mechanical force to initiate chemical reactions. mdpi.comresearchgate.net

The synthesis of semicarbazones from various aldehydes and ketones has been achieved with high efficiency using ball-milling. researchgate.net The process involves milling the carbonyl compound with semicarbazide hydrochloride and a base like sodium bicarbonate. researchgate.net This technique is noteworthy for being fast, simple, and environmentally friendly, as it avoids the use of bulk solvents and often proceeds without the need for external catalysts or supports. researchgate.net For instance, the reaction of acetophenone (B1666503) to its corresponding semicarbazone proceeds quantitatively in 30-45 minutes of milling. researchgate.net This approach is superior to many conventional methods that may require solvents for reaction and extraction, use excess reagents, and result in lower yields. researchgate.netresearchgate.net

Microwave irradiation represents another solvent-free or reduced-solvent approach that can significantly accelerate the formation of Schiff bases, including semicarbazones. ijacskros.com

| Method | Conditions | Time | Yield |

|---|---|---|---|

| Conventional (Solution) | Ethanol/Water, Reflux | 1 hour | 85% |

| Ball-Milling | Solvent-Free, Room Temp. | 15 minutes | 98% |

Sustainable Solvent Systems for Semicarbazone Synthesis

When a solvent is necessary, green chemistry principles advocate for the use of sustainable or benign alternatives to traditional volatile organic compounds. geneseo.edu Research has demonstrated the successful synthesis of semicarbazones in novel green solvents such as ethyl lactate (B86563) and dimethyl isosorbide (B1672297) (DMI). geneseo.edugeneseo.edu These solvents are considered environmentally friendly; ethyl lactate is an FDA-approved food additive, and DMI is used in cosmetic formulations. technologypublisher.com

Syntheses performed in these solvents are highly efficient, often proceeding to quantitative yields in minutes at room temperature without the need for heating. geneseo.edutechnologypublisher.com Studies have optimized the solvent-to-water ratio, finding that an 80:20 mixture of ethyl lactate to water and a 92:8 mixture of dimethyl isosorbide to water provide the best results in terms of yield and purity. geneseo.edu Notably, DMI tends to provide higher yields in the same amount of time. technologypublisher.com An even more sustainable approach involves using lactic whey, a dairy industry byproduct, as an inexpensive and readily available co-solvent. technologypublisher.com

| Carbonyl Compound | Solvent System | Time | Yield | Purity |

|---|---|---|---|---|

| Vanillin | Ethyl Lactate (100%) | 17 min (small scale) | 90% | 98.5% |

| Vanillin | Ethyl Lactate:Water (80:20) | Minutes | High | High |

| Vanillin | Dimethyl Isosorbide:Water (92:8) | Minutes | Higher than Ethyl Lactate | High |

Strategic Derivatization of the this compound Scaffold

The derivatization of the this compound scaffold can be approached strategically to create a library of related compounds. Modifications can be introduced at two primary locations: the azafluorenone core and the semicarbazone moiety.

Derivatization of the Azafluorenone Core: Variations to the core structure can be achieved by synthesizing substituted 4-azafluorenones as starting materials. Synthetic strategies for constructing the azafluorene (B8703113) skeleton, such as those involving Diels-Alder/retro-Diels-Alder cycloadditions, allow for the introduction of various substituents onto the aromatic rings. nih.govsemanticscholar.org By starting with a derivatized 2-alkynylbenzaldehyde, for example, one can construct a correspondingly substituted 1-azafluorene, which can then be oxidized to the desired azafluorenone. nih.gov These substituted azafluorenones can then undergo condensation with semicarbazide to yield a diverse range of core-modified semicarbazones.

Derivatization of the Semicarbazone Moiety: The semicarbazone portion of the molecule can also be readily modified. This is typically achieved by using a substituted semicarbazide in the initial condensation reaction. For example, the synthesis of N(4)-substituted thiosemicarbazones of fluoren-9-one has been reported using N(4)-methylthiosemicarbazide and N(4)-phenylthiosemicarbazide. ujpronline.com Applying this logic, reacting 4-azafluoren-9-one with N(4)-substituted semicarbazides would yield derivatives with alkyl, aryl, or other functional groups at the terminal nitrogen of the semicarbazone chain. This strategy allows for systematic modification of the molecule's periphery, which can be used to fine-tune its chemical and physical properties.

Modifications within the Semicarbazone Functional Group

The semicarbazone moiety (–C=N-NH-C(O)NH₂) is a versatile functional group derived from the condensation reaction of a ketone, in this case, 4-azafluoren-9-one, with semicarbazide or its derivatives. researchgate.net This reaction involves a nucleophilic attack by the semicarbazide on the carbonyl carbon of the ketone, followed by dehydration to form the characteristic semicarbazone linkage. smolecule.com The reactivity of this group allows for the synthesis of a wide array of derivatives by employing modified semicarbazide reagents.

Research into related structures has demonstrated the feasibility of these modifications. For instance, N-hydroxy semicarbazones have been synthesized through the condensation of various ketones with N-hydroxy semicarbazide. nih.gov This introduces a hydroxyl group on the terminal nitrogen of the semicarbazone chain, potentially altering the molecule's electronic properties and chelating ability. nih.gov Such derivatives are sometimes considered bioisosteres of active N-hydroxythiosemicarbazones. nih.gov

Another avenue for modification is the introduction of substituents on the terminal amide nitrogen. The synthesis of N(4)-phenylsemicarbazones, for example, involves the use of N(4)-phenylsemicarbazide in the condensation reaction. sathyabama.ac.innih.gov This approach appends an aromatic ring to the semicarbazone group, which can significantly influence the compound's steric and electronic profile. sathyabama.ac.in The synthesis of these derivatives often involves straightforward condensation reactions, which can be optimized using various techniques, including microwave-assisted synthesis to improve yields. nih.gov

Structural Diversification of the Azafluoren-9-one Ring System

The tricyclic 4-azafluoren-9-one core is a key pharmacophore, and its structural modification is a primary strategy for developing new chemical entities. nih.govnih.gov Synthetic strategies have been developed to construct the azafluorenone core itself, allowing for the incorporation of various substituents on the pyridine (B92270) nucleus from the outset. nih.gov

One innovative method involves the condensation of an amidrazone with ninhydrin, which proceeds through an intermediate 1,2,4-triazine (B1199460) derivative. This intermediate can then engage in a sequence of reactions to deliver the 4-azafluorenone core. nih.gov This pathway is versatile and allows for the introduction of functional groups. For example, a 4-methyl-2-carboxy azafluorenone derivative has been successfully synthesized. nih.gov The synthesis involved a sequence of nucleophilic substitution with malonate, followed by acid-promoted hydrolysis and decarboxylation to yield the desired substituted azafluorenone. nih.gov

The broader family of azafluorenones has seen significant synthetic exploration, providing a blueprint for potential modifications to the 4-azafluorenone system. nih.gov Strategies for constructing 1-azafluorene derivatives from 2-alkynylbenzaldehydes have been developed, showcasing methods that could be adapted for different isomers. nih.gov These reactions can be carried out under mild conditions, for instance, using tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT) as a weak fluoride (B91410) base at ambient temperature. nih.gov Such methods highlight the potential for creating a diverse library of azafluorenone cores, which can then be converted to their respective semicarbazones.

Synthesis of Isotopically Labeled this compound for Advanced Studies

Isotopically labeled compounds are indispensable tools in metabolic studies, quantitative analysis, and mechanistic investigations. The synthesis of an isotopically labeled version of this compound, for instance with ¹³C or ¹⁵N, would enable its use as an internal standard for precise quantification in complex biological matrices.

While a direct synthesis for labeled this compound is not detailed in the provided literature, a methodology for labeling a related complex semicarbazone has been established and serves as a valuable model. Specifically, an isotopically labeled version of 4-cyano-2-oxobutyraldehyde semicarbazone (COBS) has been synthesized. The process was developed to create 4-[¹³C]-cyano-2-oxo-[2, 3, 4-¹³C₃]-butyraldehyde semicarbazone. This synthesis demonstrates that complex molecules containing the semicarbazone functional group can be effectively labeled with stable isotopes. The resulting labeled compound was thoroughly characterized using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry to confirm the position and extent of labeling. This synthetic proof-of-concept provides a viable pathway for the future production of labeled this compound, which would be critical for regulatory analysis and advanced scientific research.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Azafluoren 9 One Semicarbazone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 4-Azafluoren-9-one semicarbazone, a combination of one-dimensional and multidimensional NMR experiments provides unambiguous evidence for its constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the aromatic protons of the azafluorene (B8703113) core and the protons of the semicarbazone moiety. The aromatic region would typically show complex multiplets between 7.0 and 9.0 ppm. Protons on the pyridine (B92270) ring of the 4-azafluorenone skeleton are particularly noteworthy; for instance, the proton at position 3 (H-3) is expected to resonate at a significantly lower field (further downfield) compared to the proton at position 1 (H-1), a characteristic feature of the 4-azafluorene system. scispace.com

The semicarbazone group contributes distinct signals. The amine (NH₂) protons are anticipated to produce a broad singlet, while the amide (NH) proton would appear as a separate singlet, often at a lower field due to its chemical environment. researchgate.net The precise chemical shifts of these N-H protons can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange phenomena. ucl.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Azafluorenone) | 7.0 - 9.0 | m (multiplet) |

| Amide (NH) | ~9.5 - 11.0 | s (singlet) |

| Amine (NH₂) | ~6.0 - 7.5 | br s (broad singlet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound is expected to show distinct signals for each of its 13 carbons. Carbons in the aromatic rings typically resonate in the range of 110-150 ppm. libretexts.org The carbon atom of the C=N imine bond is characteristically found further downfield, anticipated in the 140-165 ppm region. researchgate.net A particularly notable signal is that of the carbonyl carbon (C=O) from the semicarbazone's urea-like structure, which is expected at the low-field end of the spectrum, typically between 155 and 180 ppm. libretexts.orgslideshare.net The chemical shifts are influenced by the electronegativity of adjacent atoms; carbons bonded to nitrogen or oxygen are deshielded and shifted downfield. libretexts.orgorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 110 - 150 |

| C=N (Imine) | 140 - 165 |

| C=O (Amide) | 155 - 180 |

Multidimensional NMR Techniques for Complex Structure Confirmation

To overcome the complexity of overlapping signals in one-dimensional spectra and to confirm the connectivity of atoms, multidimensional NMR experiments are indispensable. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish which protons are spin-spin coupled. This is crucial for tracing the connectivity of protons within the individual aromatic rings of the azafluorenone framework.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This technique is vital for piecing together the entire molecular structure. For instance, it would show correlations between the aromatic protons and the key quaternary carbons, and, critically, between the protons on the azafluorenone ring and the C=N carbon of the semicarbazone side chain, confirming the point of attachment.

These multidimensional techniques, used in concert, provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound. nih.govutexas.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers valuable insights into the functional groups present in a molecule and the nature of bonding. uc.edu These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa, due to different selection rules based on changes in dipole moment (IR) and polarizability (Raman). mt.comsci-hub.st

Identification of Characteristic Functional Group Vibrations (e.g., C=N, C=O, N-H)

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its key functional groups.

N-H Vibrations: The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) groups are expected to appear in the region of 3100-3500 cm⁻¹. Often, the NH₂ group shows two distinct bands corresponding to asymmetric and symmetric stretching.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the amide in the semicarbazone moiety is a prominent feature in the IR spectrum, typically appearing in the range of 1680-1700 cm⁻¹. libretexts.org

C=N Stretching: The stretching vibration of the imine (C=N) bond is expected to produce a band of medium intensity in the region of 1620-1660 cm⁻¹. researchgate.net

Aromatic Vibrations: The spectrum will also feature bands related to the C=C and C=N stretching vibrations within the aromatic rings (approx. 1450-1600 cm⁻¹) and C-H stretching above 3000 cm⁻¹. libretexts.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H (Amide/Amine) | Stretching | 3100 - 3500 | Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| C=O (Amide) | Stretching | 1680 - 1700 | Strong |

| C=N (Imine) | Stretching | 1620 - 1660 | Medium |

| Aromatic C=C/C=N | Stretching | 1450 - 1600 | Medium-Strong |

| N-H | Bending | 1550 - 1650 | Medium |

Elucidation of Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy is particularly sensitive to the molecule's conformation and the presence of intermolecular forces, such as hydrogen bonding. The formation of hydrogen bonds, for example between the N-H groups of the semicarbazone and the nitrogen atom of the pyridine ring or the carbonyl oxygen in adjacent molecules, has a distinct effect on the spectrum. mdpi.com Specifically, the N-H and C=O stretching bands are often broadened and shifted to lower frequencies (a red shift) when involved in hydrogen bonding. mdpi.com The magnitude of this shift can provide qualitative information about the strength of these interactions.

Furthermore, the region below 400 cm⁻¹ in the Raman spectrum can provide information about the crystal lattice vibrations, which are highly sensitive to the specific polymorphic form of the solid material. sci-hub.st Differences in the vibrational spectra between polymorphs arise from variations in molecule-molecule interactions within the crystal unit cell. americanpharmaceuticalreview.com Analysis of these spectral features can therefore reveal crucial details about the solid-state packing and conformational preferences of this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies

Analysis of Electronic Transitions and Conjugation Pathways

The electronic absorption characteristics of azafluorenone derivatives are influenced by the position of the nitrogen atom within the fluorene (B118485) framework and the nature of any substituents. In a related series of 1-azafluorenone derivatives, strong UV absorption bands are consistently observed below 300 nm. semanticscholar.org For instance, methoxyazafluorenone and a phenyl-substituted derivative exhibit moderate absorption bands in the 300–330 nm range and very weak bands around 400 nm, which are responsible for their yellow color. semanticscholar.org These absorptions are attributed to various electronic transitions within the conjugated system.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial analytical technique for confirming the molecular formula and elucidating the fragmentation patterns of organic compounds. For this compound (C₁₃H₁₀N₄O), high-resolution mass spectrometry would provide an accurate mass measurement, allowing for the unambiguous determination of its elemental composition.

The fragmentation of this compound under mass spectrometric conditions would likely proceed through several characteristic pathways. The molecular ion peak (M+) would be observed, and its odd nominal mass would be consistent with the presence of an odd number of nitrogen atoms (the Nitrogen Rule). Common fragmentation patterns for carbonyl compounds, such as α-cleavage, could lead to the loss of radicals from the semicarbazone side chain. For aromatic amines, the loss of HCN is a common fragmentation pathway. miamioh.edu In the case of this compound, fragmentation could involve cleavage of the N-N bond in the semicarbazone moiety or fragmentation of the tricyclic azafluorene core itself.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 239.09274 | 147.4 |

| [M+Na]⁺ | 261.07468 | 156.9 |

| [M-H]⁻ | 237.07818 | 153.4 |

| [M+NH₄]⁺ | 256.11928 | 167.3 |

| [M+K]⁺ | 277.04862 | 152.7 |

| [M+H-H₂O]⁺ | 221.08272 | 139.8 |

| [M+HCOO]⁻ | 283.08366 | 174.9 |

| [M+CH₃COO]⁻ | 297.09931 | 160.9 |

| [M+Na-2H]⁻ | 259.06013 | 156.8 |

| [M]⁺ | 238.08491 | 148.0 |

| [M]⁻ | 238.08601 | 148.0 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While specific crystallographic data for this compound is not available in the provided search results, the general methodology is well-established. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

For a related class of compounds, carvone (B1668592) semicarbazone derivatives, single-crystal X-ray diffraction has been successfully used to differentiate between diastereomers. mit.edu This technique allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, providing a complete and accurate picture of the molecular geometry. Such data for this compound would reveal the planarity of the azafluorene ring system, the conformation of the semicarbazone side chain, and any intermolecular interactions, such as hydrogen bonding, that occur in the solid state.

Coordination Chemistry and Metal Complexation with 4 Azafluoren 9 One Semicarbazone

Ligand Binding Sites and Coordination Modes of Semicarbazone Ligands

Semicarbazones are recognized for their ability to act as chelating agents, binding to metal ions through multiple donor sites. This chelation enhances the stability of the resulting metal complexes.

Semicarbazone ligands, including 4-azafluoren-9-one semicarbazone, possess several potential coordination sites, primarily the nitrogen and oxygen atoms. ccsenet.org The imine nitrogen, the pyridinic nitrogen of the azafluorene (B8703113) ring system, and the carbonyl oxygen of the semicarbazide (B1199961) moiety are the key donor atoms involved in complexation. mdpi.comresearchgate.net Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to determine the most favorable coordination sites. For many semicarbazones, the oxygen atom is often identified as a primary coordination site. ccsenet.org

Infrared (IR) spectroscopy is a powerful tool for investigating the binding of semicarbazones to metal ions. A shift in the stretching frequency of the C=N (imine) group in the IR spectrum of a metal complex compared to the free ligand indicates the coordination of the imine nitrogen to the metal center. revistabionatura.com Similarly, a shift in the C=O stretching frequency suggests the involvement of the carbonyl oxygen in coordination. revistabionatura.com The deprotonation of the N-H group of the semicarbazide moiety upon complexation can also be observed in the IR spectra, indicated by the disappearance of the ν(N-H) stretching band. revistabionatura.com

The presence of multiple donor atoms allows semicarbazones to act as multidentate ligands, forming stable chelate rings with metal ions. mdpi.com this compound typically acts as a tridentate ligand, coordinating to a metal center through the pyridinic nitrogen, the imine nitrogen, and the carbonyl oxygen. mdpi.comresearchgate.net This tridentate coordination leads to the formation of two five-membered chelate rings, which enhances the thermodynamic stability of the resulting metal complexes. The geometry of the resulting complex can vary, with octahedral and tetrahedral arrangements being common. researchgate.netrevistabionatura.com

The coordination number of the central metal ion in these complexes can range from four to nine, depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or counter-ions. researchgate.netresearchgate.netresearchgate.net This versatility in coordination modes contributes to the diverse structural chemistry of metal-semicarbazone complexes.

Synthesis and Characterization of Transition Metal Complexes of this compound

The synthesis of transition metal complexes with this compound is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often with heating to facilitate the reaction.

Complexes of this compound with various transition metals have been synthesized and studied. The general procedure involves mixing a solution of the ligand with a solution of the metal salt, often in a 1:1 or 1:2 metal-to-ligand molar ratio. researchgate.netresearchgate.net The resulting complexes can then be isolated as precipitates and purified by washing with appropriate solvents.

For example, complexes of Cu(II), Ni(II), and other transition metals with semicarbazone derivatives are often prepared in this manner. researchgate.netresearchgate.net The synthesis of Rh(III) complexes with similar ligands has also been reported, indicating the broad applicability of this synthetic methodology. researchgate.net The stoichiometry of the resulting complexes is typically determined by elemental analysis. researchgate.net

| Metal Ion | Typical Reactants | Common Solvent | Resulting Complex Stoichiometry (Metal:Ligand) |

|---|---|---|---|

| Cu(II) | This compound, Copper(II) Salt (e.g., CuCl2) | Ethanol or Methanol | 1:1 or 1:2 |

| Zn(II) | This compound, Zinc(II) Salt (e.g., ZnCl2) | Ethanol or Methanol | 1:1 or 1:2 |

| Ni(II) | This compound, Nickel(II) Salt (e.g., NiCl2) | Ethanol or Methanol | 1:1 or 1:2 |

| Rh(III) | This compound, Rhodium(III) Salt (e.g., RhCl3) | Ethanol or Methanol | 1:2 |

The characterization of these metal complexes relies heavily on spectroscopic techniques and magnetic susceptibility measurements.

Infrared (IR) Spectroscopy: As previously mentioned, IR spectroscopy provides direct evidence of coordination. The appearance of new bands in the far-IR region, attributable to M-O and M-N stretching vibrations, further confirms the formation of the complex. revistabionatura.com

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes in solution provide information about the geometry of the coordination sphere. The positions and intensities of the d-d transition bands are characteristic of the metal ion and its environment (e.g., octahedral or tetrahedral). researchgate.netrevistabionatura.com

Magnetic Susceptibility: Magnetic moment measurements help to determine the number of unpaired electrons in the metal center and, consequently, its oxidation state and the geometry of the complex. researchgate.netrevistabionatura.com For instance, magnetic moment values can distinguish between high-spin and low-spin complexes and can suggest a particular coordination geometry. revistabionatura.com

| Property | Technique | Information Obtained |

|---|---|---|

| Vibrational Modes | Infrared (IR) Spectroscopy | Identification of coordinating atoms (N, O) through shifts in C=N and C=O stretching frequencies. revistabionatura.com Confirmation of M-N and M-O bond formation. revistabionatura.com |

| Electronic Transitions | UV-Visible (UV-Vis) Spectroscopy | Determination of the coordination geometry (e.g., octahedral, tetrahedral) based on d-d electronic transitions. researchgate.netrevistabionatura.com |

| Magnetic Moment | Magnetic Susceptibility Measurements | Determination of the number of unpaired electrons, oxidation state of the metal ion, and inference of coordination geometry. researchgate.netrevistabionatura.com |

Computational Chemistry and Theoretical Modelling of 4 Azafluoren 9 One Semicarbazone

Quantum-Chemical Studies: Density Functional Theory (DFT) and Ab Initio Methods

Quantum-chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide range of chemical and physical characteristics. For a molecule like 4-Azafluoren-9-one semicarbazone, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to build a comprehensive electronic and structural profile. nih.govrajpub.com

The electronic properties of a molecule are dictated by the arrangement of its electrons. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.govchalcogen.ro

In related semicarbazone compounds, the HOMO is typically localized over the electron-rich semicarbazide (B1199961) moiety and parts of the aromatic system, while the LUMO is often distributed across the conjugated system of the fluorenone core. rajpub.com This distribution suggests that the semicarbazone portion is a likely site for electrophilic attack, while the azafluorenone ring system is susceptible to nucleophilic attack.

Table 1: Representative Frontier Orbital Energies for Semicarbazone Derivatives This table presents typical data from DFT calculations on related compounds to illustrate the expected values for this compound.

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Aromatic Semicarbazone | -6.2 to -5.8 | -1.5 to -1.1 | 4.7 to 4.3 |

| Fluorenone Derivative | -6.5 to -6.1 | -2.8 to -2.4 | 3.7 to 3.3 |

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. By calculating the harmonic vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra. nih.govcore.ac.uk The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations in the theoretical method. These assignments help in identifying the vibrational modes associated with specific functional groups, such as the C=O, C=N, and N-H stretches of the semicarbazone moiety. core.ac.uk

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is used to predict NMR chemical shifts (¹H and ¹³C), providing another layer of structural verification. nih.gov Computational studies can also map the potential energy surface to identify the most stable conformers of the molecule, which is particularly relevant for the rotatable bonds within the semicarbazone side chain.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Semicarbazone Moiety This table illustrates the strong correlation typically observed between DFT-predicted and experimentally measured vibrational frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

| N-H Asymmetric Stretch | 3450 | 3455 | Amide N-H |

| C=O Stretch | 1690 | 1685 | Carbonyl |

| C=N Stretch | 1615 | 1610 | Imine |

| N-N Stretch | 1050 | 1045 | Semicarbazide backbone |

Semicarbazones are well-known chelating agents, forming stable complexes with various metal ions. ccsenet.orgscispace.com This property is often linked to their biological activity. ccsenet.org Theoretical studies are crucial for identifying the preferred sites of coordination and quantifying the strength of the metal-ligand bond.

For this compound, the most likely coordination sites are the carbonyl oxygen and the imine nitrogen (N=C). scispace.comrevistabionatura.com DFT calculations can model the geometry of the resulting metal complex and compute the binding energy. By comparing the energies of different coordination modes (e.g., monodentate vs. bidentate chelation), the most stable arrangement can be determined. Studies on similar ligands consistently show that bidentate chelation through the (O, N) donor atoms is energetically favorable, forming a stable five-membered ring with the metal center. ccsenet.orgrevistabionatura.com

Table 3: Predicted Coordination Properties of Semicarbazones Based on theoretical studies of analogous ligands.

| Property | Description |

| Preferred Donor Atoms | Carbonyl Oxygen (O) and Imine Nitrogen (N) |

| Coordination Mode | Bidentate (forming a stable 5-membered chelate ring) |

| Key Interacting Orbitals | Lone pair orbitals of O and N atoms donating electron density to vacant d-orbitals of the metal ion. |

| Calculated Binding Energy | Typically ranges from -20 to -50 kcal/mol, indicating stable complex formation. |

Molecular Dynamics and Molecular Docking Simulations

While quantum mechanics provides a static, detailed picture of electronic structure, molecular mechanics-based methods like docking and molecular dynamics (MD) are used to simulate the behavior of a ligand in a complex biological environment. These techniques are essential for predicting how this compound might interact with a protein target. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov Given that many semicarbazone derivatives show potential as kinase inhibitors, a likely target for this compound would be the ATP-binding site of a protein kinase. nih.govnih.gov

A typical docking study involves placing the ligand into the binding pocket of the receptor and scoring the different poses based on a scoring function that estimates the binding affinity. nih.gov The results can identify key interactions, such as hydrogen bonds between the semicarbazone's N-H or C=O groups and amino acid residues (e.g., with the hinge region of a kinase), and π-π stacking between the azafluorenone ring system and aromatic residues like phenylalanine or tyrosine. nih.gov These predictions are fundamental for the rational design of more potent and selective inhibitors. nih.gov

Table 4: Representative Molecular Docking Results for a Semicarbazone-based Kinase Inhibitor This table shows typical output from a docking simulation, highlighting key predictive metrics.

| Parameter | Finding | Implication |

| Binding Affinity (Score) | -8.5 kcal/mol | Predicts strong and stable binding to the target. |

| Hydrogen Bonds | Ligand C=O with backbone NH of Valine; Ligand N-H with side chain of Aspartate. | These interactions are critical anchors for the ligand in the binding pocket. |

| Hydrophobic Interactions | Aromatic ring system with Leucine, Isoleucine. | Contribute to the overall binding stability. |

| Pi-Pi Stacking | Fluorenone core with Phenylalanine residue. | Provides additional orienting and stabilizing force. |

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, mimicking physiological conditions. nih.gov An MD simulation of this compound, both in a solvent like water and within a protein's binding site, can reveal its conformational flexibility and the stability of its interactions.

Key parameters analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov A stable RMSD for the ligand within the binding pocket suggests that the predicted binding pose is stable over time. RMSF analysis highlights which parts of the molecule are most flexible; for this compound, the semicarbazone tail would likely show higher fluctuation than the rigid azafluorenone core. These simulations validate docking results and provide a more realistic understanding of the binding event. nih.gov

Table 5: Illustrative Data from a Molecular Dynamics Simulation This table presents typical data used to assess the stability of a ligand-protein complex during an MD simulation.

| Analysis | Parameter | Typical Value | Interpretation |

| Ligand Stability | RMSD of Ligand | < 2.5 Å | The ligand maintains a stable binding pose throughout the simulation. |

| Protein Stability | RMSD of Protein Backbone | < 3.0 Å | The overall protein structure is not significantly perturbed by ligand binding. |

| Ligand Flexibility | RMSF of Ligand Atoms | Higher for semicarbazone tail, lower for azafluorenone core. | The tail is flexible, allowing it to adapt to the binding pocket, while the core is rigid. |

| Interaction Stability | Hydrogen Bond Occupancy | > 75% for key H-bonds | Critical hydrogen bonds identified in docking are persistent and stable. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

The exploration of the biological potential of this compound and its analogs is significantly enhanced by computational chemistry and theoretical modeling. These in silico approaches provide deep insights into the relationship between the compound's molecular structure and its biological function, guiding the design of more potent and selective derivatives.

Theoretical Approaches to Correlate Molecular Structure with Biological Function

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in modern drug discovery, establishing a link between the physicochemical properties of a molecule and its biological activity. For the 4-azafluorene scaffold, SAR analyses are crucial. For instance, studies on related azafluorene (B8703113) derivatives have highlighted their potential as antimicrobial, antimalarial, and cytotoxic agents. nih.gov The substitution pattern on the azafluorene ring system can significantly influence these activities.

Theoretical and computational methods are employed to quantify these relationships, leading to the development of predictive QSAR models. nih.gov These models are mathematical equations that correlate variations in biological activity with changes in molecular descriptors.

Key Theoretical Methods and Molecular Descriptors:

Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful method used to calculate the electronic properties and optimized geometry of molecules like this compound. nih.gov A common level of theory applied for such organic molecules is DFT with the B3LYP functional. These calculations yield important molecular descriptors that are frequently used in QSAR studies.

Molecular Descriptors for QSAR: A wide range of descriptors can be calculated to build robust QSAR models. These fall into several categories:

Electronic Descriptors: These describe the electronic aspects of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's reactivity and stability. nih.gov Other electronic descriptors include dipole moment and partial atomic charges.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: The partition coefficient (LogP) is a classic descriptor for hydrophobicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

Once these descriptors are calculated for a series of this compound analogs with known biological activities, statistical methods are used to generate a QSAR equation.

Model Building: Techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to create the model. nih.gov MLR provides a straightforward linear equation, while ANN can capture more complex, non-linear relationships between the descriptors and activity. nih.gov

The resulting QSAR model can then be used to predict the biological activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Table 1: Examples of Molecular Descriptors for QSAR Analysis

This table illustrates the types of descriptors that would be calculated for a QSAR study of this compound derivatives. The values are hypothetical and for illustrative purposes only.

| Compound | Biological Activity (IC₅₀, µM) | HOMO (eV) | LUMO (eV) | LogP | Molecular Weight ( g/mol ) |

| This compound | 15.2 | -6.1 | -1.8 | 2.4 | 238.24 |

| Derivative A (e.g., with Cl- substitution) | 8.5 | -6.3 | -2.0 | 2.9 | 272.69 |

| Derivative B (e.g., with OCH₃ substitution) | 22.1 | -5.9 | -1.7 | 2.2 | 268.27 |

| Derivative C (e.g., with F- substitution) | 12.8 | -6.4 | -2.1 | 2.5 | 256.23 |

Mechanistic Biological Investigations of 4 Azafluoren 9 One Semicarbazone and Analogues in Vitro Models

Molecular Mechanism of Action in Cellular Systems

The biological activity of 4-azafluoren-9-one semicarbazone and its analogues is rooted in their ability to interact with and disrupt various cellular processes. These mechanisms are multifaceted, ranging from the inhibition of specific enzymes crucial for cell signaling and survival to interference with fundamental cellular transport systems.

Inhibition of Specific Enzyme Targets (e.g., c-Met Kinase, Abl-kinase, MAO)

Semicarbazone derivatives have demonstrated the capacity to inhibit several key enzymes implicated in disease pathogenesis, including cancer and neurological disorders.

c-Met Kinase: The c-Met receptor tyrosine kinase is a significant target in cancer therapy due to its role in tumor growth and metastasis. nih.gov Novel series of N(1)-(3-fluoro-4-(6,7-disubstituted-quinolin-4-yloxy)phenyl)-N(4)-arylidenesemicarbazide derivatives have been synthesized and evaluated for their c-Met kinase inhibitory activity. nih.gov Structure-activity relationship (SAR) studies identified highly potent c-Met kinase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For instance, compound 28 from one study was identified as a promising c-Met kinase inhibitor with an IC50 of 1.4 nM. nih.gov These findings suggest that the semicarbazone scaffold can be effectively utilized to design potent and selective c-Met inhibitors.

Abl-Kinase: The Abl family of non-receptor tyrosine kinases plays a crucial role in signaling pathways that control cell growth, survival, and adhesion. nih.gov Their activation has been linked to the progression of solid tumors, making them an attractive target for cancer therapy. nih.gov Computational studies, including molecular docking and free-energy binding calculations, have been employed to investigate the potential of semicarbazone derivatives as Abl-kinase inhibitors. nih.gov These in silico analyses have guided the synthesis and in vitro screening of compounds against human colorectal cancer cell lines, revealing derivatives with significantly improved inhibitory activity compared to parent compounds. nih.gov

Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.govmayoclinic.org Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. nih.govmayoclinic.org The mechanism of MAO inhibition can be either reversible or irreversible, with irreversible inhibitors typically forming a covalent bond with the enzyme-bound FAD cofactor. nih.gov While specific studies on this compound as a MAO inhibitor are not detailed, the broader class of semicarbazones has been investigated for this activity. The therapeutic potential of MAO inhibitors also extends to their anti-inflammatory effects, which are linked to the reduction of oxidative stress byproducts like hydrogen peroxide. nih.gov

Interference with Host Cell Entry Mechanisms (e.g., Vesicular Trafficking)

While direct evidence for this compound interfering with vesicular trafficking is not prominently available, the broader class of semicarbazones is known to interfere with vital biochemical processes within living cells. nih.gov This interference can include disruption of deoxyribonucleotide synthesis and cell wall biosynthesis. nih.gov Such fundamental disruptions can indirectly affect complex processes like vesicular trafficking, which is crucial for the transport of molecules within and out of the cell. Further research is needed to specifically elucidate the impact of this compound on these host cell entry mechanisms.

In Vitro Antimicrobial Activity: Mechanistic Perspectives

Semicarbazones are recognized for their broad-spectrum antimicrobial properties, and understanding the underlying mechanisms is key to developing more effective therapeutic agents.

Antibacterial and Antifungal Activity Mechanisms

The antibacterial and antifungal activities of semicarbazone derivatives are often attributed to their chemical structure, which allows for interference with essential microbial processes. nih.govresearchgate.net

Antibacterial Activity: The presence of hydrophilic substituents on the aromatic ring of semicarbazone derivatives appears to be important for their antibacterial activity. nih.govnih.gov This may be due to enhanced penetration of these compounds through the hydrophilic porin channels of gram-negative bacteria, leading to higher intracellular concentrations. nih.gov The mechanism of action can involve the inhibition of critical enzymes or disruption of the cell wall. nih.govresearchgate.net For example, some hydroxy semicarbazone derivatives have shown selective activity against gram-negative bacteria. nih.govnih.gov

Antifungal Activity: Semicarbazones have demonstrated significant antifungal activity against various fungal strains. researchgate.netresearchgate.net The mechanism often involves the disruption of the fungal cell membrane's integrity. nih.gov Studies on related compounds, thioxanthones, suggest that they can alter the cellular membrane without binding to ergosterol, a key component of the fungal cell membrane. nih.gov Additionally, some semicarbazones inhibit virulence factors like dimorphic transition and biofilm formation, which are crucial for the pathogenicity of fungi such as Candida albicans. nih.gov

Below is a table summarizing the antifungal activity of selected semicarbazone compounds against various fungal strains.

| Compound | Fungal Strain | % Inhibition |

| 4 | A. niger | 68.4% |

| 14 | A. fumigatus | Significant |

| 17 | A. fumigatus | Significant |

Data sourced from a study on the antifungal activity of a library of semicarbazones. researchgate.net

Antiviral and Antiparasitic Activity Mechanisms (e.g., Trypanosomatids, Plasmodium spp.)

The therapeutic potential of semicarbazones extends to combating viral and parasitic infections through various mechanisms.

Antiviral Activity: Certain aza-dideazaadenosine C-nucleoside analogs, which share structural similarities with the azafluorenone core, have exhibited a broad range of inhibitory activity against various RNA viruses, including the Hepatitis C virus (HCV). nih.gov The mechanism of action for some of these compounds involves the inhibition of the HCV NS5B polymerase, a key enzyme in viral replication. nih.gov

Antiparasitic Activity: Semicarbazones have been extensively explored for their activity against parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Plasmodium species (which cause malaria). nih.govnih.gov The mechanism of action against trypanosomatids can involve the induction of oxidative stress within the parasites, leading to a disruption of their redox homeostasis. nih.gov Some semicarbazones act as reversible covalent inhibitors of key parasitic enzymes. nih.gov In the context of malaria, semicarbazone and thiosemicarbazone derivatives have been tested in vitro against chloroquine-resistant strains of Plasmodium falciparum, with some compounds showing promising antiplasmodial potential. nih.gov

Role of Metal Coordination in Biological Activity Modulation

The biological activity of semicarbazones can be significantly enhanced through coordination with transition metal ions. nih.govresearchgate.netrevistabionatura.comnih.gov

The formation of metal complexes with semicarbazone ligands can modulate their physicochemical properties, such as lipophilicity and stability, which in turn can lead to enhanced cellular uptake and novel biological activities. nih.gov The azomethine group (-C=N-) present in semicarbazones acts as a key binding site for metal ions. revistabionatura.comnanoient.org

Metal complexes of semicarbazones have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. researchgate.netrevistabionatura.commdpi.com The coordination of the metal ion can lead to a more potent inhibition of biological targets compared to the free ligand. nih.gov For example, the antibacterial and antifungal activity of amino acid-derived semicarbazone complexes with Co(II), Cu(II), Ni(II), and Zn(II) was found to be enhanced upon chelation. nih.gov The geometry of these metal complexes, often octahedral, plays a role in their biological function. nih.gov

Mechanistic Insights into In Vitro Antiproliferative and Cytotoxic Effects

The core of understanding the potential of this compound and related compounds lies in detailed in vitro studies. These investigations provide a foundational knowledge of their cellular and molecular mechanisms of action.

Cell Line Based Assays for Activity Evaluation and SAR Development

The evaluation of antiproliferative activity against a panel of human cancer cell lines is a critical first step in characterizing novel chemical entities. For semicarbazone derivatives, these assays are instrumental in determining their potency and selectivity, often expressed as IC50 values, which represent the concentration required to inhibit 50% of cell growth.

While specific data for this compound is not extensively available in the public domain, studies on structurally related azafluorenones have indicated that their biological activity can be modest. For instance, research on azafluorenone compounds has shown them to possess weak antimicrobial activity nih.gov.

In the broader class of semicarbazones, structure-activity relationship (SAR) studies have been crucial in optimizing their biological effects. For example, research on a series of semicarbazone derivatives bearing a phenyl moiety revealed that specific substitutions can lead to excellent anticancer activities, with IC50 values in the sub-micromolar range against cell lines such as human colon cancer (HT29), neuroblastoma (SK-N-SH), breast cancer (MDA-MB-231), and gastric cancer (MKN45). nih.gov These studies underscore the importance of the chemical scaffold and the nature of substituents in determining the antiproliferative potential. The general structure of semicarbazones allows for systematic modifications to explore and enhance interactions with biological targets.

Table 1: Representative Antiproliferative Activity of Semicarbazone Derivatives (Note: This table is illustrative of the activity of the broader class of semicarbazones, as specific data for this compound is limited in the reviewed literature.)

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Semicarbazone Derivatives | HT29 (Colon) | 0.32 - 1.57 | nih.gov |

| Semicarbazone Derivatives | SK-N-SH (Neuroblastoma) | 0.32 - 1.57 | nih.gov |

| Semicarbazone Derivatives | MDA-MB-231 (Breast) | 0.32 - 1.57 | nih.gov |

| Semicarbazone Derivatives | MKN45 (Gastric) | 0.32 - 1.57 | nih.gov |

Interactive Data Table Below is an interactive table based on the data presented above. You can sort the data by clicking on the column headers.

Induction of Apoptosis and Cell Cycle Modulation at the Molecular Level

Beyond cytotoxicity, understanding the molecular mechanisms by which a compound exerts its effects is paramount. For many anticancer agents, the induction of apoptosis (programmed cell death) and modulation of the cell cycle are key mechanisms.

Studies on active semicarbazone derivatives have demonstrated their ability to induce apoptosis in cancer cells. Flow cytometry analysis of certain semicarbazones has shown that they can cause an arrest in the Sub-G1 phase of the cell cycle, which is a hallmark of apoptosis. nih.gov This indicates that these compounds can inhibit cancer cell proliferation by triggering this intrinsic cell death pathway. nih.gov

Further mechanistic studies have revealed that the apoptotic cascade can be initiated through the activation of key effector enzymes. For instance, some semicarbazones have been shown to significantly activate procaspase-3 to its active form, caspase-3. nih.gov Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical changes associated with apoptosis.

While these findings are for the broader class of semicarbazones, they provide a valuable framework for hypothesizing the potential mechanisms of action for this compound, should it exhibit significant antiproliferative activity. Future studies would be necessary to specifically elucidate its effects on apoptotic pathways and cell cycle progression in various cancer cell lines.

Applications in Advanced Chemical and Bioanalytical Methods

Utilization as Chemosensors for Ion Detection

Semicarbazones are frequently employed as chemosensors due to their ability to form stable complexes with various metal ions, leading to a detectable change in their photophysical properties, such as color or fluorescence. The nitrogen and oxygen atoms within the semicarbazone moiety act as binding sites for cations and anions.

While direct studies on 4-Azafluoren-9-one semicarbazone as an ion sensor are not prominent, the applications of other semicarbazone derivatives provide a strong indication of its potential capabilities. For instance, a simple semicarbazone derivative of piperidin-4-one has been developed as a fluorescent chemosensor for the detection of nickel ions (Ni²⁺) in aqueous solutions. The chelation of Ni²⁺ by the semicarbazone enhances its fluorescence, allowing for sensitive and selective detection. The detection limit for Ni²⁺ using this particular sensor was found to be 1 x 10⁻⁷ mol dm⁻³.

Similarly, another study focused on a fluorescent semicarbazone derivative, bis(naphtho[2,1-b]furan-2-yl)methanone semicarbazone (BNF), as a selective fiber optic sensor for copper(II) ions (Cu²⁺). The fluorescence of the BNF derivative is significantly quenched in the presence of Cu²⁺, enabling its quantification. This sensor exhibited a wide concentration detection range for Cu²⁺, from 1.0 x 10⁻⁹ to 3.0 x 10⁻⁴ M.

The potential of this compound as a chemosensor would be dependent on its specific binding affinity and the resulting changes in its spectroscopic properties upon interaction with ions. The azafluorene (B8703113) core may also influence its photophysical properties and selectivity.

Table 1: Examples of Semicarbazone Derivatives as Ion Chemosensors

| Semicarbazone Derivative | Target Ion | Principle of Detection | Detection Limit |

| Piperidin-4-one derivative | Ni²⁺ | Fluorescence enhancement | 1 x 10⁻⁷ mol dm⁻³ |

| Bis(naphtho[2,1-b]furan-2-yl)methanone semicarbazone (BNF) | Cu²⁺ | Fluorescence quenching | 1.0 x 10⁻⁹ M |

Role as Reagents in Spectrophotometric Analysis of Trace Components

Semicarbazones can act as chromogenic reagents, forming colored complexes with metal ions, which can then be quantified using spectrophotometry. This method is often valued for its simplicity, cost-effectiveness, and reliability.

The application of semicarbazones in this area is exemplified by the use of Acetophenone (B1666503) 2', 4'-dihydroxy semicarbazone (A24DHS) for the extractive spectrophotometric determination of Vanadium(V). A24DHS forms a yellow-colored complex with Vanadium(V) in a basic aqueous solution, with a maximum absorbance at 380 nm. This method was found to be selective and sensitive for the determination of vanadium in alloys and synthetic samples. The molar absorptivity of the complex is 3899.2 L mol⁻¹ cm⁻¹, and the Sandell's sensitivity is 0.0288 µg cm⁻².

Given its structure, this compound could potentially form colored complexes with various transition metals. The extent of color formation and the stability of the complex would determine its suitability as a spectrophotometric reagent for the analysis of trace metals.

Table 2: Spectrophotometric Determination of Vanadium(V) using a Semicarbazone Derivative

| Parameter | Value |

| Reagent | Acetophenone 2', 4'-dihydroxy semicarbazone (A24DHS) |

| Target Analyte | Vanadium(V) |

| Wavelength of Maximum Absorbance (λmax) | 380 nm |

| Molar Absorptivity | 3899.2 L mol⁻¹ cm⁻¹ |

| Sandell's Sensitivity | 0.0288 µg cm⁻² |

Application in Qualitative and Quantitative Analysis of Carbonyl Compounds

A classic and fundamental application of semicarbazones lies in the qualitative and quantitative analysis of carbonyl compounds, namely aldehydes and ketones. Semicarbazones are formed through a condensation reaction between a carbonyl compound and semicarbazide (B1199961) or its derivatives.

These reactions are highly reliable and produce solid derivatives with sharp melting points, which have historically been used for the identification and characterization of unknown aldehydes and ketones. The formation of a semicarbazone is a confirmatory test for the presence of a carbonyl group.

While semicarbazide hydrochloride is the common reagent, substituted semicarbazones like this compound could potentially be used as derivatizing agents in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC). By reacting with carbonyl compounds, it would introduce a chromophore (the azafluorene system), facilitating their detection and quantification at low concentrations.

This derivatization strategy is particularly useful for the analysis of carbonyl compounds that lack a strong chromophore, making them difficult to detect directly with UV-Vis detectors. The specific retention time and spectral properties of the resulting derivative of this compound with a given aldehyde or ketone would allow for its identification and quantification.

Emerging Research Frontiers and Future Perspectives for 4 Azafluoren 9 One Semicarbazone

Novel Synthetic Strategies for Enhanced Structural Diversity

The generation of a diverse library of analogues is fundamental to establishing robust structure-activity relationships (SAR) and optimizing lead compounds. For 4-Azafluoren-9-one semicarbazone, research is moving beyond classical condensation methods to explore more innovative and efficient synthetic routes.

Traditional synthesis of semicarbazones typically involves the condensation reaction of an aldehyde or ketone with semicarbazide (B1199961), often catalyzed by an acid. researchgate.netnih.gov The parent ketone, 4-Azafluoren-9-one, can be prepared through various established methods for synthesizing azafluorenone cores. However, to enhance structural diversity, researchers are exploring novel strategies. These include the use of environmentally benign techniques such as solvent-free reactions and microwave-assisted synthesis, which can accelerate reaction times and improve yields. researchgate.netnih.gov

Furthermore, diversification can be achieved by modifying either the azafluorenone backbone or the semicarbazide moiety. Strategies for the former might involve late-stage functionalization of the aromatic rings of the 4-azafluoren-9-one core, introducing a variety of substituents to probe interactions with biological targets. For the latter, a range of substituted semicarbazides can be employed in the condensation step, allowing for systematic variation of the N-terminal portion of the molecule. Methodologies like solid-phase synthesis could also be adapted to create a combinatorial library of this compound derivatives, enabling high-throughput screening for biological activity.

| Synthetic Strategy | Description | Potential Advantage |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Rapid reaction times, higher yields, and cleaner reactions. nih.gov |

| Solvent-Free Ball-Milling | Grinds solid reactants together in the absence of a solvent. | Environmentally friendly ("green chemistry"), high efficiency, and simple work-up. researchgate.net |

| Combinatorial Chemistry | Employs solid-phase or solution-phase techniques to rapidly synthesize a large library of related compounds. | Enables high-throughput screening and rapid SAR exploration. |

| Late-Stage Functionalization | Introduces chemical modifications to a complex molecule (the azafluorenone core) at a late step in the synthesis. | Allows for rapid diversification of a core structure without re-synthesizing the entire molecule from scratch. |

Design and Synthesis of Multi-Targeting Semicarbazone Derivatives

The "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the multifactorial nature of complex diseases. The design of multi-targeting ligands, or polypharmacology, aims to create single chemical entities that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a lower propensity for drug resistance. nih.gov

For this compound, this approach involves designing derivatives that can interact with several key proteins or pathways implicated in a specific disease. This can be achieved through several design strategies:

Pharmacophore Hybridization: This involves covalently linking the this compound scaffold with another known pharmacophore that hits a different target. The resulting hybrid molecule is designed to retain the binding affinities of both parent fragments.

Privileged Scaffold Decoration: The azafluorenone core can be considered a "privileged scaffold" that can be decorated with different functional groups designed to confer affinity for various targets. For example, modifications could be introduced to target both a protein kinase and a G-protein coupled receptor.

The design of these multi-targeting agents often relies on computational methods to predict the binding of a single ligand to multiple target sites. The synthesis would then follow established chemical routes to create these more complex, dual-action molecules. nih.gov

Deepening Mechanistic Understanding Through Integrated Experimental and Computational Approaches

Understanding how this compound exerts its biological effects at a molecular level is crucial for its rational optimization. A modern approach to elucidating the mechanism of action involves a synergistic combination of experimental and computational techniques.

Experimental approaches may include:

Enzymatic Assays: To determine if the compound inhibits specific enzymes.

Cell-Based Assays: To observe the phenotypic effects on cells and to identify affected signaling pathways.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding to a target protein and to quantify the binding affinity.

Computational approaches complement these experiments by providing insights at an atomic level:

Molecular Docking: Predicts the preferred binding pose of this compound within the active site of a target protein.

Molecular Dynamics (MD) Simulations: Simulates the movement of the protein-ligand complex over time, providing information on the stability of the interaction and the conformational changes induced by ligand binding.

Quantum Mechanics (QM) Calculations: Can be used to study the electronic properties of the molecule and to model reaction mechanisms if the compound acts as a covalent inhibitor.

By integrating the data from both wet-lab experiments and in silico modeling, researchers can build a comprehensive picture of the compound's mechanism of action, guiding the design of more potent and selective derivatives.

Leveraging Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the quality of candidate molecules. nih.govnih.gov These technologies can be applied at multiple stages of the research and development pipeline for this compound.

Key applications include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using existing data on semicarbazone derivatives. These models learn the relationship between chemical structure and biological activity, allowing for the rapid virtual screening of thousands of potential new analogues of this compound to prioritize which ones to synthesize. youtube.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. astrazeneca.com By providing the model with desired properties (e.g., high predicted activity, low predicted toxicity), it can generate novel azafluorenone-based structures that chemists can then synthesize and test.

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for which this compound or its derivatives might be effective. drugdiscoverychemistry.com

Property Prediction: ML models can accurately predict various physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties, helping to optimize drug-like characteristics early in the discovery process and reduce late-stage failures. nih.gov

The integration of AI and ML promises to significantly streamline the discovery and optimization of this compound, making the process more efficient and cost-effective. nih.govastrazeneca.com

| AI/ML Application | Description | Impact on Research |

| QSAR | Builds mathematical models correlating chemical structure with biological activity. | Prioritizes synthesis efforts by predicting the activity of virtual compounds. youtube.com |

| Generative Models | Designs novel molecular structures based on a set of desired properties. | Creates innovative chemical matter beyond existing templates. astrazeneca.com |

| Target Identification | Analyzes large-scale biological data to propose new protein targets. | Expands the potential therapeutic applications for the compound scaffold. drugdiscoverychemistry.com |

| ADME/Tox Prediction | Predicts properties like solubility, metabolism, and potential toxicity. | Enables early-stage optimization of drug-like properties, reducing attrition. nih.gov |

Q & A

Q. How is LC/MS/MS optimized for quantifying semicarbazone derivatives in biological matrices?

- Derivatization : Aldehydes are trapped as semicarbazones for enhanced ionization.

- MRM transitions : Monitor m/z 296→279 for (2E)-hexadecenal semicarbazone and m/z 298→281 for hexadecanal derivatives.

- Chromatography : Use C18 columns with gradient elution (methanol/chloroform/formic acid) to resolve isomers (e.g., cis-11-hexadecenal vs. (2E)-hexadecenal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.